Cas no 1800302-94-6 (4-[(2-Chlorophenyl)methyl]piperidine hydrochloride)

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 2-chlorobenzyl group, in its hydrochloride salt form. This structure enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The chlorophenyl moiety contributes to potential bioactivity, while the hydrochloride salt improves handling and storage properties. The compound is commonly utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of receptor-targeting agents. Its well-defined chemical properties and consistent purity make it a reliable choice for experimental and industrial use.
4-[(2-Chlorophenyl)methyl]piperidine hydrochloride structure
1800302-94-6 structure
商品名:4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
CAS番号:1800302-94-6
MF:C12H17Cl2N
メガワット:246.176081418991
CID:4615109

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-[(2-chlorophenyl)methyl]piperidine hydrochloride
    • 4-[(2-chlorophenyl)methyl]piperidine;hydrochloride
    • AXC30294
    • Z2754447839
    • 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
    • インチ: 1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
    • InChIKey: YTEFSILPDWBWPQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CC1CCNCC1.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • トポロジー分子極性表面積: 12

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-364622-0.05g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95.0%
0.05g
$312.0 2025-03-18
Enamine
EN300-364622-0.25g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95.0%
0.25g
$666.0 2025-03-18
Enamine
EN300-364622-5.0g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95.0%
5.0g
$3894.0 2025-03-18
1PlusChem
1P01E9H3-10g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
10g
$7199.00 2024-06-18
1PlusChem
1P01E9H3-5g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
5g
$4875.00 2024-06-18
Aaron
AR01E9PF-2.5g
4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
2.5g
$3643.00 2025-02-10
Aaron
AR01E9PF-10g
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
10g
$7965.00 2023-12-14
Aaron
AR01E9PF-250mg
4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
250mg
$941.00 2025-02-10
1PlusChem
1P01E9H3-500mg
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
500mg
$1355.00 2024-06-18
1PlusChem
1P01E9H3-100mg
4-[(2-chlorophenyl)methyl]piperidine hydrochloride
1800302-94-6 95%
100mg
$638.00 2024-06-18

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride 関連文献

4-[(2-Chlorophenyl)methyl]piperidine hydrochlorideに関する追加情報

Introduction to 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (CAS No. 1800302-94-6)

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, a compound with the chemical identifier CAS No. 1800302-94-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structural framework of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride consists of a piperidine ring substituted with a 2-chlorophenylmethyl group at the 4-position. This specific arrangement of functional groups imparts unique chemical and pharmacological properties to the molecule. The presence of the chloro substituent on the aromatic ring increases its lipophilicity and reactivity, which can be exploited in medicinal chemistry for designing novel drug candidates.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those incorporating halogenated aromatic rings. Research has demonstrated that such compounds often exhibit potent interactions with biological targets, including enzymes and receptors involved in various disease pathways. For instance, studies have shown that piperidine-based molecules can modulate neurotransmitter systems, making them promising candidates for treating neurological disorders.

The synthesis of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cyclization processes. Advanced techniques such as flow chemistry have also been employed to optimize the synthesis, improving scalability and reducing byproduct formation.

One of the most compelling aspects of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is its versatility as a building block in drug discovery. Its structural features allow for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For example, replacing the chloro group with other substituents can alter its binding affinity to biological targets, potentially enhancing therapeutic efficacy while minimizing side effects.

Recent studies have highlighted the role of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride in developing novel treatments for central nervous system (CNS) disorders. The compound has shown promise in preclinical models as an antagonist for certain neurotransmitter receptors. Its ability to cross the blood-brain barrier makes it an attractive candidate for therapies targeting neurological conditions such as depression, anxiety, and epilepsy.

The hydrochloride salt form of this compound not only improves its solubility but also enhances its bioavailability upon administration. This is particularly important for oral formulations where poor solubility can limit drug absorption and efficacy. Additionally, the stability provided by the hydrochloride salt ensures that the compound remains effective throughout its shelf life, making it a reliable choice for pharmaceutical applications.

In conclusion, 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (CAS No. 1800302-94-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable physicochemical properties make it a valuable tool for designing novel therapeutics. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in addressing unmet medical needs.

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